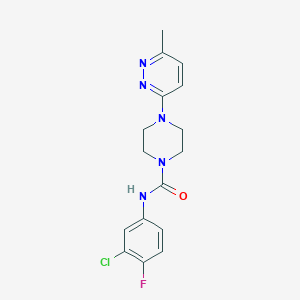

N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC11387761

Molecular Formula: C16H17ClFN5O

Molecular Weight: 349.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17ClFN5O |

|---|---|

| Molecular Weight | 349.79 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) |

| Standard InChI Key | SJMBPECAXHJTEL-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |

| Canonical SMILES | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |

Introduction

Structural and Nomenclatural Features

The compound’s IUPAC name, N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, reflects its intricate architecture. Key structural components include:

-

A piperazine ring serving as the central scaffold.

-

A carboxamide group (-CONH-) linking the piperazine to a 3-chloro-4-fluorophenyl substituent.

-

A 6-methylpyridazin-3-yl group attached to the piperazine’s opposite nitrogen.

Table 1: Molecular Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.79 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES Notation | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |

| InChIKey | SJMBPECAXHJTEL-UHFFFAOYSA-N |

The presence of chloro and fluoro substituents on the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems. The pyridazin moiety contributes aromaticity and hydrogen-bonding capabilities, while the methyl group at position 6 may modulate lipophilicity.

Synthesis and Physicochemical Properties

Synthetic Methodology

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide involves multi-step organic reactions, typically including:

-

Formation of the piperazine-carboxamide intermediate: Reaction of piperazine with a chloroformate derivative to introduce the carboxamide group.

-

Coupling with 3-chloro-4-fluoroaniline: Nucleophilic acyl substitution to attach the aryl substituent.

-

Introduction of the 6-methylpyridazin moiety: Metal-catalyzed cross-coupling or nucleophilic aromatic substitution.

While specific reaction conditions (e.g., catalysts, solvents) remain proprietary, analogous piperazine syntheses often employ reagents like EDCI/HOBt for amide bond formation and palladium catalysts for heteroaryl couplings .

Table 2: Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Solubility | Likely moderate in polar aprotic solvents (DMF, DMSO) |

| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |

| Melting Point | Not reported |

| Stability | Stable under inert atmospheric conditions |

Biological Activity and Mechanistic Insights

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Biological Target |

|---|---|---|

| Aripiprazole | Quinolinone scaffold | D partial agonist |

| Olanzapine | Thienobenzodiazepine core | 5-HT/D antagonist |

| This Compound | Pyridazin-piperazine hybrid | Undisclosed (preclinical) |

Applications and Future Directions

Therapeutic Prospects

The compound’s unique structure positions it as a candidate for:

-

Antipsychotic drug development: Leveraging piperazine’s affinity for dopaminergic pathways.

-

Anti-inflammatory agents: Fluorinated aryl groups may inhibit COX-2 .

Challenges and Optimization

-

Synthetic complexity: Multi-step synthesis may hinder large-scale production.

-

SAR studies: Required to elucidate the role of the chloro-fluoro substitution pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume